Only NSD2 PWWP1 Ligand with Peer-Reviewed Validation as a PROTAC Building Block Yielding an In Vivo-Active Degrader
NSD2 ligand 1 is the sole NSD2-targeting ligand for which incorporation into a functional PROTAC degrader (LLC0424) has been described in the primary peer-reviewed literature [1]. In contrast, the most potent standalone NSD2-PWWP1 binder reported—compound 34 (NSD2-PWWP1 ligand 1, pIC₅₀ = 8.2, pKd = 8.6)—has not been validated in any published PROTAC construct [2]. Similarly, UNC6934 (Kd = 91 ± 8 nM), despite being a well-characterized chemical probe for PWWP1 antagonism, has only been incorporated into a PROTAC context as the parental ligand for LLC0424 through structural modification to yield NSD2 ligand 1 [3]. This means researchers initiating PROTAC programs face only one option with a proven synthetic path to a functional degrader. Negative control PROTACs MS159N1 and MS159N2—bearing diminished CRBN or NSD2 binding, respectively—failed to degrade NSD2, empirically demonstrating that successful PROTAC construction requires a specific, validated ligand–linker–E3 ligase configuration [4].
| Evidence Dimension | Published validation as a PROTAC building block in peer-reviewed literature |
|---|---|
| Target Compound Data | NSD2 ligand 1: Validated—incorporated into LLC0424 degrader (Liu et al., J Med Chem 2024) [1] |
| Comparator Or Baseline | NSD2-PWWP1 ligand 1 (compound 34): No published PROTAC construct exists. UNC6934: No published PROTAC construct using unmodified UNC6934. |
| Quantified Difference | Binary distinction: 1 validated PROTAC path vs. 0 validated PROTAC paths for all other NSD2 PWWP1 ligands |
| Conditions | Review of primary NSD2 PROTAC literature (PubMed, 2022–2025) |
Why This Matters
For procurement decisions in PROTAC discovery programs, the existence of a literature-validated synthetic route to a functional degrader eliminates the substantial risk and resource cost of de novo PROTAC design and optimization from an unvalidated ligand starting point.
- [1] Liu L, Parolia A, Liu Y, et al. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J Med Chem. 2024;67(9):6938-6951. doi:10.1021/acs.jmedchem.3c01765. View Source
- [2] Carlino L, Astles PC, Ackroyd B, et al. Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches. J Med Chem. 2024. Compound 34 pIC₅₀ = 8.2, no PROTAC data. View Source
- [3] IUPHAR/BPS Guide to Pharmacology. LLC0424 Ligand Page (Ligand ID: 13380). Parental NSD2 targeting ligand: UNC6934 (Kd 91 nM). View Source
- [4] Meng F, Xu C, Park KS, et al. Discovery of a First-in-Class Degrader for NSD2 and Ikaros/Aiolos. J Med Chem. 2022;65(15):10611-10625. MS159N1 and MS159N2 negative controls. View Source
